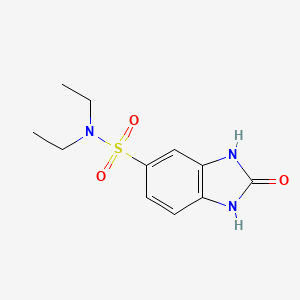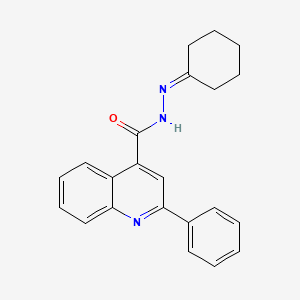![molecular formula C15H11ClF3NO3 B5752265 5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)
5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the role of glutamate transporters in the brain. In
Wirkmechanismus
5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide works by binding to the glutamate transporter and blocking its ability to transport glutamate across the cell membrane. This leads to an accumulation of glutamate in the synaptic cleft, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include alterations in synaptic transmission, changes in neuronal excitability, and alterations in behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is its potency as a glutamate transporter inhibitor. This allows researchers to achieve significant alterations in glutamate levels with relatively low concentrations of the compound. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and experimental design to avoid confounding factors.
Zukünftige Richtungen
There are numerous potential future directions for research on 5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide. These include exploring its effects on different types of neurons and brain regions, investigating its potential as a therapeutic agent for neurological disorders, and developing new compounds based on its structure for use in research and clinical applications.
In conclusion, this compound is a valuable tool for investigating the role of glutamate transporters in the brain. Its potent inhibitory effects allow researchers to achieve significant alterations in glutamate levels, leading to a variety of biochemical and physiological effects. While there are some limitations to its use, this compound has significant potential for future research and clinical applications.
Synthesemethoden
5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is synthesized using a multi-step process that involves the reaction of 4-(trifluoromethoxy)aniline with 5-chloro-2-methoxybenzoic acid, followed by the conversion of the resulting intermediate to this compound through a series of chemical reactions. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has been used in numerous scientific studies as a tool for investigating the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its transporters play a critical role in regulating its levels in the synaptic cleft. This compound acts as a potent inhibitor of glutamate transporters, allowing researchers to study the effects of altered glutamate levels on neuronal function and behavior.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-22-13-7-2-9(16)8-12(13)14(21)20-10-3-5-11(6-4-10)23-15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWICLONOSPONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)


![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)

![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
![2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5752253.png)

![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)

![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)
